The compound is categorized as a phenothiazine derivative, characterized by a sulfur atom and nitrogen atoms in its structure, which contribute to its pharmacological activity. It is often associated with antipsychotic medications and is used in various therapeutic contexts. The molecular formula for this compound is , with a molecular weight of approximately 500.94 g/mol .
The synthesis of 10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]- typically involves several steps that can include:
In terms of chemical reactivity, 10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]- can undergo various reactions:
These reactions are crucial for modifying the compound for specific therapeutic applications or enhancing its efficacy .
The mechanism of action for 10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]- primarily involves:
The physical and chemical properties of 10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]- include:
These properties are essential for understanding how the compound behaves in biological systems and its potential formulations .
The applications of 10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]- are primarily found in:
The target compound features a tricyclic phenothiazine core systematically modified with three critical substituents:
Table 1: Structural Attributes of the Phenothiazine Derivative
Structural Element | Chemical Feature | Biochemical Significance |
---|---|---|
Phenothiazine core | Planar tricyclic system with saddle conformation (puckering amplitude QT = 0.42–0.54 Å) [10] | Facilitates π-stacking with aromatic residues in receptor binding sites |
8-Chloro substituent | Strong -I effect (Hammett σₚ = 0.23) [5] | Directs electrophilic substitution patterns and enhances membrane permeability |
2-Hydroxyl group | Hydrogen bond donor (O-H bond length: 0.96 Å) [3] | Mediates interactions with cholinesterase catalytic anionic site (CAS) |
N10-propyl linker | Flexible alkyl chain (bond rotation barrier: ~3 kcal/mol) [2] | Optimizes spatial orientation for receptor engagement |
4-Methylpiperazine | Tertiary amine pKa ~7.5 [1] | Enhances water solubility and modulates dopamine D₂ receptor binding |
Density functional theory (DFT) calculations reveal the hydroxyl group contributes to intramolecular hydrogen bonding with the phenothiazine nitrogen, stabilizing a semi-folded conformation crucial for traversing the blood-brain barrier. The methylpiperazine moiety adopts a chair conformation, with the methyl group reducing basicity (pKa shift from 9.5 to 7.8) compared to unsubstituted piperazine [1] [2].
The synthetic sequence initiates with 8-chloro-10H-phenothiazin-2-ol (CAS 5909-61-5), synthesized via:
The pivotal alkylation employs 3-(4-methylpiperazin-1-yl)propyl chloride or its mesylate derivative under optimized conditions:
Alternative pathways include:
Table 2: Comparative Analysis of Synthetic Routes
Method | Key Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Nucleophilic substitution | K₂CO₃/DMF, 80°C | 68 | Scalability, minimal equipment | Competing O-alkylation (15-20%) |
Suzuki coupling | Pd(PPh₃)₄ (3 mol%), toluene/EtOH/H₂O, 85°C | 89 | Regioselective, high purity | Catalyst cost, oxygen sensitivity |
Reductive amination | NaBH₃CN/MeOH, rt | 56 | Functional group tolerance | Low atom economy |
Table 3: Optimization Strategies for Critical Challenges
Challenge | Root Cause | Mitigation Strategy | Efficiency Gain |
---|---|---|---|
Sulfoxide impurity | Over-oxidation during nitration | Strict temperature control (-15±2°C) and N₂ atmosphere | Reduces byproducts from 6% to <1% |
Low alkylation yield | Competing O-alkylation | Selective N-protection as carbamate | Improves N- vs O- alkylation ratio to 19:1 |
Solubility limitations | High crystallinity of phenothiazine core | Salt formation with oxalic acid in ethanol/water | Increases aqueous solubility 40-fold |
Catalyst deactivation | Pd aggregation in cross-coupling | N-heterocyclic carbene ligands (SIPr·HCl) | Achieves 2,400 turnover numbers |
Table 4: Biological Activity Profile
Activity | Experimental Model | Key Metrics | Molecular Basis |
---|---|---|---|
Cytotoxicity | Hep3B liver cancer cells | IC₅₀ = 8.7 μM | Cholinesterase modulation disrupting ACh signaling |
AChE inhibition | Recombinant human AChE | IC₅₀ = 2.3 μM | H-bonding with catalytic triad via 2-OH group |
D₂ receptor binding | Radioligand assay | Ki = 12.3 nM | Ionic interaction with Asp114 via protonated piperazine |
Behavioral modulation | Zebrafish phencyclidine model | 75% reversal of social deficits | NMDA receptor modulation via phenothiazine core |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1